Product packaging for L-Asparagine,N-methyl-,methylester(9CI)(Cat. No.:)

L-Asparagine,N-methyl-,methylester(9CI)

Cat. No.: B13793355
M. Wt: 160.17 g/mol
InChI Key: QQJXZTIWNZMSPG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Modified Amino Acids in Advanced Organic Synthesis and Biochemical Investigations

Modified amino acids are indispensable tools in the fields of organic synthesis and biochemical studies. Chemical alterations to the basic amino acid structure can lead to compounds with enhanced stability, altered conformations, and unique biological activities. nih.gov For instance, N-methylation can increase a peptide's resistance to enzymatic degradation, improve its ability to cross cell membranes, and enhance its solubility. merckmillipore.com These improved properties are highly desirable in drug development.

Furthermore, the incorporation of modified amino acids allows researchers to probe the intricate workings of biological systems. By observing how these synthetic analogues interact with natural proteins and enzymes, scientists can gain deeper insights into protein structure and function. chemimpex.com The esterification of the carboxyl group, creating a methyl ester, is another common modification that serves as a crucial intermediate step in peptide synthesis and the creation of other complex molecules. nih.govresearchgate.net

Overview of Asparagine Chemical Transformations and Research Relevance

Asparagine is a polar, neutral amino acid that plays several key roles in biochemistry. However, it is also susceptible to a spontaneous, non-enzymatic chemical transformation known as deamidation. nih.govnih.gov In this process, the amide group in asparagine's side chain is hydrolyzed, converting the asparagine residue into either aspartic acid or its isomer, isoaspartic acid. mdpi.comacs.org This seemingly minor change can alter a protein's structure and function, and it has been implicated as a factor in aging and various diseases. nih.govunina.it

Research into preventing or controlling deamidation is therefore of significant interest. One strategy under investigation is the chemical modification of the asparagine residue itself or adjacent amino acids. Studies have shown that methylation of the asparagine amide group (to form γ-N-methylasparagine) creates a unique reaction pathway that favors cyclization over deamidation. nih.gov Similarly, N-methylation of an adjacent glycine (B1666218) residue in a peptide sequence has been shown to completely prevent asparagine deamidation. researchgate.net These findings highlight the chemical reactivity of asparagine and the importance of developing derivatives that can control these transformations.

Foundational Research on L-Asparagine, N-methyl-, methyl ester (9CI) and its Derivatives

While specific research focusing exclusively on L-Asparagine, N-methyl-, methyl ester (9CI) is limited in publicly accessible literature, its scientific foundation is built upon decades of research into its constituent parts: N-methylated amino acids and amino acid methyl esters.

The synthesis of N-methylated amino acids has been a persistent challenge due to the difficulty of selectively adding a single methyl group. Early and ongoing research has focused on developing efficient synthetic routes. One notable method involves the use of 5-oxazolidinone (B12669149) intermediates to prepare a wide range of N-methyl amino acid derivatives, including N-methyl asparagine. nih.gov Other techniques, such as the Eschweiler-Clarke reaction, provide pathways for the N-methylation of amino acids and their derivatives. mdpi.com

Separately, the synthesis of amino acid methyl esters is a well-established and crucial process in organic chemistry, particularly for peptide synthesis. nih.govresearchgate.net These esters serve as protected forms of the amino acid's carboxylic acid group, allowing for controlled reactions at the amino group. Convenient methods for their preparation, for example, using trimethylchlorosilane and methanol (B129727), have been developed to produce high yields of various amino acid methyl ester hydrochlorides. nih.gov The synthesis of γ-N-methylasparagine has been achieved by reacting the ω-methyl ester of aspartate with methylamine (B109427), highlighting the interplay between esterification and methylation in creating these complex derivatives. nih.gov

The table below compares the properties of the parent compound, L-Asparagine, with a related methyl ester derivative for which data is available.

PropertyL-AsparagineL-Asparagine methyl ester hydrochloride
Molecular Formula C4H8N2O3C5H10N2O3·HCl
Molecular Weight 132.12 g/mol 182.61 g/mol
Appearance Orthorhombic bisphenoidal crystalsOff-white powder
CAS Number 70-47-357461-34-4

This interactive table provides a comparison of the physical and chemical properties of L-Asparagine and its methyl ester hydrochloride derivative. Data sourced from PubChem and commercial supplier information. chemimpex.comscbt.comcymitquimica.comnih.gov

Current Research Landscape and Key Unanswered Questions Regarding L-Asparagine, N-methyl-, methyl ester (9CI)

The current research landscape for compounds like L-Asparagine, N-methyl-, methyl ester (9CI) is driven by the broader goal of creating novel peptides and proteins with enhanced therapeutic properties. The synthesis of N-methylated amino acid monomers remains a significant hurdle, and the development of efficient and scalable methods is an active area of investigation. nih.govnih.gov

Key unanswered questions regarding L-Asparagine, N-methyl-, methyl ester (9CI) revolve around its specific utility and behavior. For instance:

How does the combination of N-methylation at the alpha-amino group and esterification of the carboxyl group influence the reactivity and conformational preferences of the asparagine residue?

What are the optimal conditions for incorporating this specific dual-modified amino acid into a peptide chain during solid-phase peptide synthesis? The steric hindrance from N-methyl groups often requires special coupling reagents and conditions. merckmillipore.compeptide.com

Could L-Asparagine, N-methyl-, methyl ester (9CI) serve as a unique building block for creating peptidomimetics or other polymers with novel structural and functional properties?

What is the ultimate impact of incorporating this residue on a peptide's biological activity, stability against degradation, and cell permeability compared to peptides containing only L-Asparagine or singly modified asparagine derivatives?

Addressing these questions through targeted synthesis and biochemical analysis will be crucial to unlocking the full potential of this and other intricately modified amino acid derivatives in the advancement of science and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B13793355 L-Asparagine,N-methyl-,methylester(9CI)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2S)-4-amino-2-(methylamino)-4-oxobutanoate

InChI

InChI=1S/C6H12N2O3/c1-8-4(3-5(7)9)6(10)11-2/h4,8H,3H2,1-2H3,(H2,7,9)/t4-/m0/s1

InChI Key

QQJXZTIWNZMSPG-BYPYZUCNSA-N

Isomeric SMILES

CN[C@@H](CC(=O)N)C(=O)OC

Canonical SMILES

CNC(CC(=O)N)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for L Asparagine,n Methyl ,methylester 9ci and Analogues

Established Routes for the Synthesis of N-Methylated Asparagine Systems

Exploration of Direct N-Methylation Strategies

Direct N-methylation of the α-amino group of asparagine or its esters presents a straightforward approach, though challenges such as over-methylation and racemization must be carefully managed. Reductive amination is a prominent method in this category.

One of the classic methods for N-methylation is the Eschweiler-Clarke reaction , which involves the treatment of a primary or secondary amine with an excess of formaldehyde (B43269) and formic acid. clockss.org The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid to yield the methylated amine. clockss.org This method is advantageous as it typically avoids the formation of quaternary ammonium (B1175870) salts. clockss.org

A modified approach to reductive amination involves the use of formaldehyde as the methyl source and a milder reducing agent, such as sodium cyanoborohydride (NaBH3CN) . This reagent is particularly effective because it selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, allowing for a one-pot reaction. organic-chemistry.orgmasterorganicchemistry.com The reaction is often carried out in solvents like methanol (B129727). commonorganicchemistry.com While direct alkylation with reagents like methyl iodide is another possibility, it often leads to over-methylation, producing quaternary ammonium salts. nih.gov

StrategyReagentsKey Features
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidAvoids quaternization; reaction is driven by the formation of carbon dioxide. clockss.org
Reductive Amination Formaldehyde, Sodium CyanoborohydrideMilder conditions; selective reduction of the iminium ion. organic-chemistry.orgmasterorganicchemistry.com

Application of 5-Oxazolidinone (B12669149) Intermediates in N-Methylation

A widely successful and stereochemically controlled method for the N-methylation of amino acids, including asparagine, proceeds through a 5-oxazolidinone intermediate . nih.gov This strategy involves the cyclization of an N-protected amino acid with formaldehyde to form the oxazolidinone ring, followed by reductive cleavage of the ring to yield the N-methylated amino acid.

The synthesis of N-methyl asparagine has been accomplished as part of a broader effort to prepare all 20 common L-amino acid N-methyl derivatives via this route. nih.gov The process generally involves:

N-protection of the amino acid (e.g., with a benzyloxycarbonyl group, Z).

Cyclization with formaldehyde or paraformaldehyde, often under acidic catalysis, to form the 5-oxazolidinone.

Reductive cleavage of the oxazolidinone ring. This step simultaneously introduces the methyl group and can sometimes remove certain N-protecting groups. nih.gov

The reductive cleavage can be achieved using various reducing agents. While catalytic hydrogenation can be used, it may sometimes lead to a mixture of N-methylated and non-methylated products. A more common and effective method involves the use of a trialkylsilane, such as triethylsilane (Et3SiH), in the presence of a strong acid like trifluoroacetic acid (TFA).

StepDescriptionCommon Reagents
Formation of 5-Oxazolidinone Cyclization of an N-protected amino acid with a formaldehyde source.Paraformaldehyde, p-Toluenesulfonic acid
Reductive Cleavage Ring opening of the oxazolidinone to yield the N-methyl amino acid.Triethylsilane (Et3SiH), Trifluoroacetic Acid (TFA)

Esterification Techniques for Asparagine Derivatives

The synthesis of L-Asparagine, N-methyl-, methyl ester (9CI) necessitates an efficient esterification step. This can be performed either before or after the N-methylation. Esterification of amino acids can be challenging due to their zwitterionic nature.

Common methods for the esterification of amino acids include:

Fischer-Speier esterification : This classic method involves reacting the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H2SO4). nih.gov

Using Thionyl Chloride (SOCl2) : Reacting the amino acid with methanol and thionyl chloride is a highly effective method for preparing amino acid methyl esters. nih.gov

With Trimethylchlorosilane (TMSCl) : A convenient and mild method for the esterification of amino acids involves the use of TMSCl in methanol at room temperature. nih.govresearchgate.net This method has been shown to be applicable to a wide range of amino acids. researchgate.net

A study on the esterification of peptides also noted that methyl esterification can sometimes lead to side reactions, such as the deamidation of asparagine followed by esterification of the resulting aspartic acid. nih.gov

MethodReagentsConditionsYields
Fischer-Speier EsterificationMethanol, HCl (gas)N/AGood to Excellent
Thionyl ChlorideMethanol, SOCl2N/AGood to Excellent nih.gov
TrimethylchlorosilaneMethanol, TMSClRoom TemperatureGood to Excellent nih.gov

Advanced and Stereoselective Synthetic Approaches for L-Asparagine, N-methyl-, methyl ester (9CI)

Enantioselective Synthesis of N-Methylated Amino Acid Esters

Achieving high enantioselectivity in the synthesis of N-methylated amino acids is paramount. While starting from the chiral pool of natural L-asparagine is a common strategy, advanced methods focus on creating the chiral center during the synthesis in a controlled manner.

Chiral Auxiliaries: One established method for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereoselectivity of alkylation reactions to form new stereocenters. After the desired transformation, the auxiliary can be cleaved and recovered.

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is a major goal in modern organic synthesis as it allows for the generation of large quantities of chiral products from small amounts of a chiral catalyst. Rhodium-based catalysts, in particular, have shown great promise in the enantioselective synthesis of amino acid derivatives. nih.govnih.govacs.orgresearchgate.net For example, rhodium complexes with chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of enamides to produce chiral amino acid precursors with high enantioselectivity. acs.org Rhodium-catalyzed asymmetric N-alkylation has also been developed for the synthesis of α-amino acids. researchgate.net

While specific applications of these advanced catalytic methods to the direct synthesis of L-Asparagine, N-methyl-, methyl ester (9CI) are not extensively detailed in the literature, the principles can be adapted. For instance, a prochiral precursor to the asparagine skeleton could potentially be N-methylated and esterified using a rhodium-catalyzed asymmetric reaction to install the desired stereochemistry at the α-carbon.

ApproachPrincipleExample
Chiral Auxiliary A temporary chiral group directs the stereochemical outcome of a reaction.Evans' oxazolidinones used for stereoselective alkylation.
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.Rhodium-catalyzed asymmetric hydrogenation of enamides or N-alkylation. acs.orgresearchgate.net

Green Chemistry Principles in L-Asparagine, N-methyl-, methylester (9CI) Synthesis

The synthesis of amino acid derivatives, including L-Asparagine, N-methyl-, methylester (9CI), traditionally relies on methods that generate significant chemical waste, particularly through the extensive use of hazardous solvents. rsc.orgadvancedchemtech.com Modern synthetic chemistry is increasingly adopting green chemistry principles to mitigate environmental impact. rsc.org These principles focus on developing sustainable processes by reducing waste, using less hazardous chemicals, and improving energy efficiency. advancedchemtech.comrsc.org

A primary target for greening the synthesis of L-Asparagine, N-methyl-, methylester (9CI) is the replacement of conventional polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgacs.org These solvents are associated with significant toxicity concerns. rsc.org Research has identified several greener alternatives that can be employed in the key reaction steps, such as esterification and N-methylation. acs.org Propylene (B89431) carbonate (PC), for instance, has been demonstrated as an effective substitute for DMF and DCM in both solution-phase and solid-phase peptide synthesis, offering comparable or superior yields in coupling and deprotection reactions. rsc.orgacs.org Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). acs.org The use of a single green solvent throughout the process, such as in a protocol involving only propylene carbonate, can also simplify recycling efforts. acs.org

Another key principle is the move from batch processing to continuous flow systems. advancedchemtech.com Continuous flow reactors offer precise control over reaction parameters, which can lead to higher conversion rates and reduced waste. This approach minimizes the need for large-scale separation and purification steps that are major contributors to solvent consumption and waste generation in traditional batch syntheses. advancedchemtech.com Furthermore, strategies that reduce the number of washing and purification steps by optimizing reaction conditions and employing more efficient reagents are central to greener protocols. advancedchemtech.com The development of protocols that avoid the use of trifluoroacetic acid (TFA) for cleavage steps also contributes to reducing hazardous waste. advancedchemtech.com

Table 1: Alternative Green Solvents in Peptide and Amino Acid Synthesis

Conventional Solvent Green Alternative(s) Key Advantages
N,N-Dimethylformamide (DMF) Propylene Carbonate (PC), 2-Methyltetrahydrofuran (2-MeTHF), N-Formylmorpholine (NFM) Lower toxicity, potential for recycling, derived from renewable resources (GVL). rsc.orgacs.org
Dichloromethane (DCM) Propylene Carbonate (PC), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc) Reduced environmental hazard, lower toxicity. rsc.orgacs.org
Various Water, Ethanol Environmentally benign, improved laboratory safety, can facilitate certain reactions without harsh reagents. advancedchemtech.comacs.org

Solid-Phase Synthesis Techniques for Incorporating L-Asparagine, N-methyl-, methylester (9CI)

Incorporating N-methylated amino acids like L-Asparagine, N-methyl-, methylester (9CI) into a peptide chain using Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. acs.orgnih.gov The primary difficulty arises from the steric hindrance caused by the N-methyl group, which significantly slows down the kinetics of the amide bond formation. peptide.com Coupling a protected N-methylamino acid to another N-methylamino acid residue is particularly challenging and often results in low yields. nih.gov

To overcome these hurdles, specialized coupling reagents and optimized protocols are necessary. acs.orgpeptide.com While standard reagents like HBTU and HCTU are less effective, more potent activating reagents have shown greater success. peptide.com Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations like PyBOP with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are considered among the most effective for these difficult couplings. nih.gov HATU has also been utilized successfully. peptide.com The coupling reactions often require extended reaction times and multiple coupling cycles to achieve a satisfactory yield. peptide.com Monitoring the completion of the coupling step is also critical; standard ninhydrin (B49086) tests are ineffective for secondary amines, necessitating alternative methods like the bromophenol blue test. peptide.com

An alternative to coupling pre-synthesized N-methylated amino acids is to perform the N-methylation reaction directly on the resin-bound peptide. nih.govacs.org A common method involves a three-step sequence: protection of the terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, methylation of the resulting sulfonamide, and subsequent deprotection to reveal the N-methyl amine, which is then ready for the next coupling step. acs.org Another on-resin approach is reductive methylation, where the primary amino group is treated with formaldehyde and a reducing agent like sodium cyanoborohydride. nih.gov These on-resin methylation strategies provide a convenient route to synthesizing N-methylated derivatives without the need to prepare and incorporate expensive building blocks. nih.govacs.org

Table 2: Common Coupling Reagents for N-Methylated Amino Acids in SPPS

Reagent/System Abbreviation Notes
(7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate PyAOP Highly effective for sterically hindered couplings. nih.gov
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate / 1-hydroxy-7-azabenzotriazole PyBOP/HOAt A powerful combination for coupling N-methyl amino acids. nih.gov
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU A commonly used and successful coupling agent. peptide.com
Bromotri(pyrrolidino)phosphonium hexafluorophosphate PyBrOP Another effective reagent for difficult couplings. peptide.com

Purification and Isolation Strategies for L-Asparagine, N-methyl-, methylester (9CI)

Following synthesis, a robust purification and isolation strategy is essential to obtain L-Asparagine, N-methyl-, methylester (9CI) with the high degree of purity required for subsequent applications. The choice of strategy depends on the scale of the synthesis and the nature of the impurities present. Common approaches involve a combination of chromatographic techniques followed by crystallization. nih.gov

After cleavage from a solid support or work-up from a solution-phase reaction, the crude product is typically isolated. nih.gov A common initial step involves precipitating the crude peptide or amino acid derivative from the cleavage mixture using an anti-solvent such as diisopropyl ether (DIPE) or tert-butylmethyl ether (TBME). nih.gov This removes many of the scavengers and soluble by-products. However, this initial precipitate is rarely pure and requires further purification, most commonly through chromatography.

Chromatographic Techniques for High Purity (e.g., HPLC, Column Chromatography)

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for the final purification of amino acid derivatives and peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to its high resolving power, which can separate molecules with very similar structures. hplc.eu

In a typical RP-HPLC setup for purifying a compound like L-Asparagine, N-methyl-, methylester (9CI), a non-polar stationary phase, such as a silica (B1680970) support functionalized with C18 alkyl chains, is used. hplc.eu The crude product is loaded onto the column and eluted with a gradient of increasing organic solvent concentration. The mobile phase typically consists of an aqueous component (A) and an organic component (B), often containing an ion-pairing agent. hplc.eu

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA). hplc.eu

Acetonitrile is a favored organic solvent due to its low viscosity, volatility, and transparency to UV light, which is commonly used for detection. hplc.eu The compound adsorbs to the hydrophobic stationary phase and desorbs as the concentration of acetonitrile in the mobile phase increases. hplc.eu Each compound has a unique concentration at which it elutes, allowing for effective separation. hplc.eu Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield the final, highly purified compound. For analytical purposes, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to form highly fluorescent products, enabling sensitive detection. nih.gov

Table 3: Typical Parameters for RP-HPLC Purification

Parameter Typical Setting/Reagent Purpose
Stationary Phase C18 or C8 silica Provides a hydrophobic surface for separation. hplc.eu
Mobile Phase A 0.1% TFA in Water The aqueous component of the gradient. TFA acts as an ion-pairing agent. hplc.eu
Mobile Phase B 0.1% TFA in Acetonitrile The organic modifier used to elute the compound. hplc.eu
Detection UV Absorbance (210-280 nm) Detects the peptide bonds or aromatic side chains for tracking elution. shimadzu.com
Elution Mode Gradient A gradual increase in Mobile Phase B concentration allows for high-resolution separation. hplc.eu

Crystallization and Recrystallization Optimization

Crystallization is a crucial final step for obtaining L-Asparagine, N-methyl-, methylester (9CI) in a solid, highly pure, and stable form. This technique separates the target compound from residual soluble impurities that may co-elute during chromatography. The process relies on creating a supersaturated solution from which the compound precipitates in an ordered, crystalline lattice.

Several methods can be employed to achieve crystallization of amino acids and their derivatives. google.com

Concentration Crystallization: This involves dissolving the purified compound in a suitable solvent and then slowly evaporating the solvent to increase the concentration until supersaturation is reached and crystals form. google.com

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and crystallization. google.com

Neutralization Crystallization: If the compound is isolated as a salt (e.g., a hydrochloride salt from synthesis), its solubility can be altered by adjusting the pH of the solution. Dissolving the salt and carefully adding a base (or acid for a basic compound) to the point of minimum solubility can induce crystallization. google.com

Anti-Solvent Crystallization: This involves adding a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound, causing it to precipitate. google.com

The optimization of crystallization is critical for achieving high yield and purity. Key factors to consider include the choice of solvent or solvent system, the rate of cooling or anti-solvent addition, the final pH, and the concentration of the amino acid derivative. The presence of additives, such as surfactants or polyvalent alcohols, can sometimes be used to influence the crystal habit and size, although their concentration must be carefully controlled to avoid inhibiting crystal growth altogether. google.com

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental research findings for the specific chemical compound "L-Asparagine, N-methyl-, methyl ester (9CI)" are not available in the public domain. As a result, an article with the requested detailed spectroscopic and structural elucidation, including data tables for NMR, Mass Spectrometry, and Vibrational Spectroscopy, cannot be generated at this time.

Searches for this compound under its systematic name, various synonyms, and potential CAS numbers did not yield any publications containing the specific experimental data required to fulfill the detailed outline provided in the instructions. The available information is limited to related but structurally distinct compounds, such as L-asparagine, its salts, or derivatives with different protecting groups.

Therefore, to adhere to the strict requirement of focusing solely on "L-Asparagine, N-methyl-, methyl ester (9CI)" and providing scientifically accurate, research-based content, the article cannot be written until such data becomes publicly available.

Advanced Spectroscopic and Structural Elucidation of L Asparagine,n Methyl ,methylester 9ci

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate a crystal structure for L-Asparagine, N-methyl-, methyl ester. Without single-crystal X-ray diffraction data, it is not possible to provide details on its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions. Furthermore, the determination of its absolute configuration via anomalous dispersion techniques is contingent upon the successful crystallization and diffraction analysis of the compound, data for which is not currently available.

Chiroptical Spectroscopies (CD/ORD) for Chiral Purity and Solution Conformation

No specific Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for L-Asparagine, N-methyl-, methyl ester were found in the reviewed literature. Such data is essential for confirming the chiral purity of the compound and for investigating its conformational preferences in solution. The electronic transitions responsible for the chiroptical signals, and how they are influenced by the N-methylation and esterification of the parent L-asparagine molecule, cannot be discussed without experimental spectra.

Reactivity and Mechanistic Studies of L Asparagine,n Methyl ,methylester 9ci

Hydrolysis Kinetics and Mechanisms of the Methyl Ester Group

The hydrolysis of the methyl ester group in L-Asparagine, N-methyl-, methyl ester is a critical reaction that influences its stability and application in various chemical syntheses. The kinetics of this process are pH-dependent, with the rate of hydrolysis being significantly influenced by the concentration of hydroxide (B78521) ions. nih.gov Studies on related amino acid methyl esters, such as aspartame (B1666099) and L-phenylalanine methyl ester, have shown that the demethylation process, which includes methyl ester hydrolysis, follows pseudo-first-order kinetics. nih.gov

The mechanism of hydrolysis can proceed through different pathways depending on the reaction conditions. Under basic conditions, the hydrolysis typically occurs via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. This is a common pathway for the saponification of esters. cdnsciencepub.com In acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The presence of the N-methyl group can influence the rate of hydrolysis compared to its non-methylated counterpart. The electron-donating nature of the methyl group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack. However, steric factors are generally considered to have a minimal effect in this specific case.

Comparative kinetic data for the hydrolysis of different amino acid esters can provide insights into the reactivity of L-Asparagine, N-methyl-, methyl ester. For instance, the hydrolysis of N-acetyl dehydroalanine (B155165) methyl ester is significantly retarded in mixed aqueous media containing dimethylsulfoxide (DMSO) compared to purely aqueous solutions. nih.gov This highlights the profound effect of the solvent system on the reaction kinetics.

Table 1: Factors Influencing Methyl Ester Hydrolysis

Factor Effect on Hydrolysis Rate Mechanistic Implication
pH Increases with increasing pH (basic conditions) or decreasing pH (acidic conditions) from a point of maximum stability. nih.gov Catalysis by OH⁻ or H⁺ ions.
Temperature Increases with temperature. Follows Arrhenius equation.
Solvent Can be significantly altered by the solvent composition. nih.gov Solvation of reactants and transition states.

| N-Methyl Group | May slightly decrease the rate due to electronic effects. | Alteration of the electrophilicity of the carbonyl carbon. |

Amidation and Peptide Coupling Reactions Involving the Amino and Carboxylic Acid Functionalities

L-Asparagine, N-methyl-, methyl ester is a valuable building block in peptide synthesis. chemimpex.com Its N-methylated amino group and the carboxylic acid functionality (after hydrolysis of the methyl ester) or the methyl ester itself can participate in amidation and peptide coupling reactions. The presence of the N-methyl group introduces specific challenges and advantages in these synthetic procedures.

Amidation Reactions:

Amidation of the carboxylic acid group of N-methyl-L-asparagine (obtained after hydrolysis) can be achieved using various coupling reagents. researchgate.net These reagents activate the carboxyl group to facilitate nucleophilic attack by an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and uronium salts such as PyBOP and HATU, respectively. peptide.comnih.gov The choice of coupling reagent and reaction conditions is crucial to minimize side reactions, particularly epimerization. nih.gov

The direct amidation of the methyl ester is also possible through aminolysis, where an amine displaces the methoxy (B1213986) group. This reaction is often catalyzed by acids or bases and may require elevated temperatures. ijirset.com

Peptide Coupling Reactions:

In peptide synthesis, coupling an amino acid to the N-methylated nitrogen of L-Asparagine, N-methyl-, methyl ester is known to be sterically hindered and can be challenging. peptide.com This increased steric hindrance necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high yields. peptide.com Reagents like PyBroP and HATU have been shown to be effective for coupling amino acids to N-methylated residues. peptide.com

Microwave-assisted solid-phase peptide synthesis has emerged as a technique to enhance the efficiency of difficult coupling steps, including those involving N-methylated amino acids. springernature.com The use of specific additives, such as HOAt (1-hydroxy-7-azabenzotriazole), can also improve coupling efficiency and suppress racemization. peptide.com

Table 2: Common Coupling Reagents for N-Methylated Amino Acids

Reagent Class Examples Application Notes
Carbodiimides DCC, DIC Often used with additives like HOBt or HOAt to suppress racemization. researchgate.net
Phosphonium Salts PyBOP, PyAOP Effective for sterically hindered couplings. peptide.com
Uronium/Aminium Salts HBTU, HATU, HCTU Widely used in solid-phase peptide synthesis for efficient couplings. peptide.comnih.gov

| Halophosphonium Reagents | PyBroP, BOP-Cl | Particularly useful for difficult couplings involving N-methyl amino acids. peptide.com |

Side-Chain Modifications and Derivatization Strategies

The side chain of L-Asparagine, N-methyl-, methyl ester, which contains a primary amide group, offers opportunities for various modifications and derivatizations. These modifications can be used to introduce labels, cross-linkers, or other functionalities to alter the properties of peptides or other molecules incorporating this residue.

One common strategy involves the derivatization of the side-chain amide. For instance, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can react with the active hydrogen of the amide group, which is useful for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com It is noted that asparagine can sometimes produce multiple derivatives under certain reaction conditions. sigmaaldrich.com

Another approach is the chemical modification of the amide group itself. While the amide bond is generally stable, it can undergo reactions under specific conditions. For example, dehydration of the asparagine side chain can lead to the formation of a nitrile, although this typically requires harsh conditions.

In the context of peptide and protein engineering, the asparagine side chain can be a target for enzymatic modifications. For example, glycosylation can occur at asparagine residues within a specific consensus sequence. While this is a post-translational modification in biological systems, chemical methods can also be employed to attach carbohydrate moieties to the asparagine side chain.

Furthermore, the synthesis of N-methyl-DL-aspartic acid derivatives has been explored, which can be seen as a form of side-chain modification where the primary amide is altered or is part of a larger synthetic scheme. nih.govresearchgate.net

Stereochemical Stability and Epimerization Pathways

Maintaining the stereochemical integrity of L-Asparagine, N-methyl-, methyl ester is of paramount importance during chemical reactions, especially in peptide synthesis. nih.gov Epimerization, the change in configuration at a stereocenter, can lead to the formation of diastereomeric peptides with potentially altered biological activities. dntb.gov.ua

The α-carbon of N-methylated amino acids is susceptible to epimerization, particularly when the carboxyl group is activated for peptide bond formation. The mechanism of epimerization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. The presence of a base can facilitate the deprotonation of the α-carbon in this intermediate, leading to a loss of stereochemical information.

Several factors can influence the extent of epimerization:

Base Strength: Strong bases can significantly promote epimerization. nih.gov

Coupling Reagents: The choice of coupling reagent can impact the rate of both coupling and epimerization. nih.gov Some reagents are known to be "racemization-free" or to suppress epimerization.

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of epimerization.

N-Methyl Group: N-methylated amino acids can exhibit different epimerization tendencies compared to their non-methylated counterparts. Saponification of N-methylamino acid derivatives has been shown to cause significant racemization. cdnsciencepub.com

Strategies to minimize epimerization include the use of urethane-based protecting groups (like Fmoc or Boc), the addition of racemization-suppressing additives (e.g., HOBt, HOAt), and the careful selection of coupling reagents and reaction conditions. nih.gov

Investigation of N-Demethylation and N-Alkylation Reactions

N-Demethylation:

The removal of the N-methyl group from L-Asparagine, N-methyl-, methyl ester is a chemical transformation that can be of interest in certain synthetic contexts. wikipedia.org N-demethylation of tertiary amines and N-methylated amides can be achieved through various methods, although some of these can be harsh and may not be compatible with the other functional groups present in the molecule.

One classical method for N-demethylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. wikipedia.org More modern variations employ reagents like ethyl chloroformate. wikipedia.org Oxidative methods can also be employed for N-demethylation. For example, cytochrome P450 enzymes are known to catalyze the N-demethylation of various substrates in biological systems. nih.gov Chemical oxidation can also achieve this transformation.

N-Alkylation:

Further alkylation of the N-methylamino group to form a tertiary amine is also a possible reaction. This can be achieved through reductive amination, where the N-methylamino acid ester reacts with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. chimia.ch Direct N-alkylation using alkyl halides can also be performed, often in the presence of a base to deprotonate the secondary amine. chimia.ch However, care must be taken to avoid over-alkylation and other side reactions. Transition metal-catalyzed N-alkylation of amino acid esters with alcohols has also been reported as an atom-economical method. nih.gov These methods often aim to proceed without epimerization of the chiral center. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of L Asparagine,n Methyl ,methylester 9ci

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics Simulations

A detailed conformational analysis of L-Asparagine, N-methyl-, methyl ester (9CI) through molecular mechanics (MM) and molecular dynamics (MD) simulations has not been documented in scientific literature. These methods are crucial for exploring the potential energy surface of a molecule, identifying stable conformers, and understanding its flexibility. Such studies would provide valuable information on the three-dimensional structures the molecule is likely to adopt, which influences its biological activity and physical properties. The energy landscapes and conformational preferences specific to this N-methylated methyl ester derivative are currently unknown.

Prediction and Interpretation of Spectroscopic Parameters

Computational prediction and interpretation of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for L-Asparagine, N-methyl-, methyl ester (9CI) have not been reported. Theoretical calculations are often used to complement experimental spectroscopic data, aiding in the assignment of signals and providing a deeper understanding of the molecular structure. The absence of such computational studies means that a theoretical basis for the interpretation of potential future spectroscopic measurements of this compound is yet to be established.

Solvent Effects and Intermolecular Interactions Modeling

Specific computational models detailing the effects of different solvents on the structure and properties of L-Asparagine, N-methyl-, methyl ester (9CI), or its intermolecular interactions, are not available. Solvation models, both implicit and explicit, are used to understand how the surrounding medium influences a molecule's conformation, reactivity, and spectroscopic signatures. Similarly, modeling of intermolecular interactions is critical for understanding how the molecule might interact with other molecules, such as biological receptors or other chemical species. This area remains uninvestigated for this particular compound.

Biochemical Interactions and Role of L Asparagine,n Methyl ,methylester 9ci in Model Systems Non Clinical

Enzymatic Substrate and Inhibitor Studies in vitro (e.g., Esterases, Peptidases)

There is a notable lack of specific studies investigating L-Asparagine, N-methyl-, methyl ester as either a substrate or an inhibitor for enzymes such as esterases and peptidases. However, its chemical structure allows for well-founded inferences regarding its potential interactions.

The methyl ester group makes the compound a potential substrate for various carboxylesterases (EC 3.1.1.1), which are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. nih.gov In a biological milieu, these enzymes would likely hydrolyze the methyl ester to yield methanol (B129727) and N-methyl-L-asparagine. researchgate.net The susceptibility to such enzymatic action is a key consideration in the design of peptide-based prodrugs, where ester groups are often used to mask charged carboxylates and improve cell permeability. nih.gov

Conversely, the N-methylation of the alpha-amino group is a widely recognized strategy to increase resistance to enzymatic degradation by peptidases. researchgate.netpeptide.com Peptidases typically recognize and cleave the amide bonds of peptides involving primary amines. The presence of a methyl group on the nitrogen atom creates steric hindrance and alters the electronic properties of the peptide bond it forms, rendering it a poor substrate for most proteases. researchgate.netpeptide.com Therefore, if incorporated into a peptide chain, the N-methyl-asparagine residue would significantly enhance the metabolic stability of the resulting peptide. researchgate.netnih.gov

While L-asparagine itself is a substrate for L-asparaginase, which hydrolyzes the side-chain amide to L-aspartic acid and ammonia, no studies have been conducted on how modifications at the alpha-amino and carboxyl termini affect binding or catalysis by this enzyme. nih.govnih.gov

Use as a Building Block for Peptide and Peptidomimetic Synthesis for Biochemical Probes

The primary and most documented role of L-Asparagine, N-methyl-, methyl ester and related N-methylated amino acids is as a specialized building block in the synthesis of peptides and peptidomimetics for use as biochemical probes and therapeutic candidates. researchgate.netnih.gov The introduction of N-methylation at specific residues is a powerful tool for modifying the physicochemical and pharmacological properties of a peptide. nih.govacs.org

Key properties imparted by N-methylation include:

Increased Proteolytic Stability: As mentioned, the N-methylated amide bond is resistant to cleavage by proteases, which significantly increases the in vivo half-life of the peptide. researchgate.netpeptide.com

Enhanced Membrane Permeability: The replacement of the amide N-H proton with an N-methyl group reduces the hydrogen bond donating capacity of the peptide backbone. This modification increases the lipophilicity of the molecule, which can lead to improved passive diffusion across cell membranes and enhanced oral bioavailability. peptide.comacs.orgupc.edu

Conformational Constraint: The steric bulk of the methyl group restricts the rotation around the peptide bond, limiting the available conformational space of the peptide backbone. researchgate.netacs.org This can help to "lock" the peptide into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for its target. It also makes N-methylated peptides valuable tools for structure-activity relationship (SAR) studies. researchgate.net

These features make N-methylated amino acids, including N-methyl-L-asparagine derivatives, highly desirable for designing stable and potent biochemical probes to investigate biological systems or as scaffolds for peptidomimetic drugs that mimic the function of natural peptides but with improved drug-like properties. researchgate.netebrary.netnsf.gov

Table 1: Effects of N-Methylation on Peptide Properties
PropertyEffect of N-MethylationRationaleReference
Proteolytic StabilityIncreasedSteric hindrance at the amide bond prevents recognition and cleavage by peptidases. researchgate.netresearchgate.netpeptide.com
Membrane PermeabilityIncreasedReduces hydrogen bond donating capacity, increasing lipophilicity. acs.orgupc.edu
Oral BioavailabilityIncreasedCombination of increased stability and permeability. peptide.comnih.gov
Conformational FlexibilityDecreasedSteric constraints restrict bond rotation, locking the peptide backbone. researchgate.netacs.org
Receptor BindingModulated (Increased or Decreased)Can improve binding by pre-organizing the peptide in its bioactive conformation or hinder it by preventing necessary conformational changes. researchgate.net

Investigation of Stability and Biotransformation Pathways in Non-Human Biological Milieus

Specific experimental data on the stability and biotransformation of L-Asparagine, N-methyl-, methyl ester in non-human biological systems are not available in the scientific literature. However, its metabolic fate can be predicted based on its functional groups.

In a typical non-human biological milieu, such as a microbial culture or an in vitro system containing cellular extracts, the compound would likely undergo two primary transformations:

Ester Hydrolysis: The most probable biotransformation is the cleavage of the methyl ester bond by non-specific esterases to form N-methyl-L-asparagine and methanol. nih.govresearchgate.net The rate of this hydrolysis would depend on the specific enzymes present in the system.

Side-Chain Hydrolysis: The side-chain amide could potentially be hydrolyzed by L-asparaginase or other amidases, if present, to yield N-methyl-L-aspartic acid methyl ester. nih.gov

The N-methylated alpha-amino group itself is highly stable and not expected to be a site of metabolic transformation under typical biological conditions. researchgate.netpeptide.com

Interactions with Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids) in vitro

Direct studies detailing the in vitro interactions of free L-Asparagine, N-methyl-, methyl ester with macromolecules are absent from the literature. Its interaction profile would be governed by its structural features: the N-methylated amine, the asparagine side chain, and the methyl ester.

The most significant feature is the N-methylated amine. Unlike a primary amine, it cannot act as a hydrogen bond donor, which would fundamentally alter its binding mode compared to L-asparagine. upc.edu This can have two opposing effects when incorporated into a peptide: it may reduce binding affinity if the amide proton is critical for a hydrogen bond with the target, or it may enhance affinity and specificity by reducing the entropic penalty of binding and promoting a favorable conformation. researchgate.net

Therefore, when incorporated into a peptide probe, the N-methyl-asparagine residue would modulate the interaction of the entire peptide with its target protein or enzyme. The specific outcome—whether it enhances or disrupts binding—is highly dependent on the molecular context of the target's binding site. researchgate.net

Applications in Biosynthetic Pathway Elucidation and Metabolic Engineering Studies (excluding human metabolism)

There is no documented use of L-Asparagine, N-methyl-, methyl ester as a probe for biosynthetic pathway elucidation or in metabolic engineering studies in non-human organisms.

The focus of metabolic engineering in relation to N-methylated amino acids has been on their production rather than their application as metabolic tools. Researchers are exploring methods to engineer microbial cell factories, such as E. coli, to sustainably produce non-standard amino acids, including N-methylated variants, for use in pharmaceutical synthesis. nih.govnih.gov

Furthermore, while metabolic engineering has been successfully applied to the microbial production of fatty acid methyl esters (FAMEs) for biofuels, this work is unrelated to the use of amino acid methyl esters as metabolic probes. mdpi.com The use of stable isotope-labeled amino acid analogs to trace metabolic fluxes is a common technique, but there is no evidence to suggest that L-Asparagine, N-methyl-, methyl ester has been employed for this purpose.

Analytical Methodologies for the Detection and Quantification of L Asparagine,n Methyl ,methylester 9ci

Chromatographic Separation Techniques for Purity Profiling and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For a polar, non-volatile compound like L-Asparagine, N-methyl-, methyl ester, High-Performance Liquid Chromatography (HPLC) is a primary technique, while Gas Chromatography (GC) can be employed following chemical derivatization to increase volatility.

HPLC is ideally suited for the analysis of amino acid derivatives like L-Asparagine, N-methyl-, methyl ester due to its versatility in handling polar and thermally labile compounds. Method development typically focuses on reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) to achieve optimal retention and separation from impurities.

A typical reversed-phase HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. Since the target analyte is relatively polar, a mobile phase with a high aqueous content is generally required. Gradient elution, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), is often employed to elute the compound of interest and any related impurities with good peak shape. Detection is commonly performed using a UV detector, typically at wavelengths between 200 and 220 nm where the amide and ester functional groups exhibit some absorbance. For compounds lacking a strong chromophore, derivatization with agents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be performed pre-column to enhance UV or fluorescence detection, significantly improving sensitivity.

Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Table 1: Illustrative HPLC Method Parameters for L-Asparagine, N-methyl-, methyl ester Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 210 nm |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, L-Asparagine, N-methyl-, methyl ester is a non-volatile amino acid derivative due to its polar functional groups (amine and amide). Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the analyte into a volatile and thermally stable form.

A common derivatization strategy involves a two-step process. First, the carboxylic acid group (if present, though esterified in this case) is esterified, and second, the amine and amide groups are acylated. For L-Asparagine, N-methyl-, methyl ester, the primary amine would be the target for derivatization. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) derivatives. Alternatively, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be performed.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-5ms). The separation is based on the boiling points and interactions of the derivatives with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a higher degree of confidence in both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of compounds in complex matrices. The HPLC system separates the target analyte from other components in the sample before it enters the mass spectrometer.

In the mass spectrometer, the compound is ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar molecules. The precursor ion corresponding to the protonated molecule [M+H]⁺ of L-Asparagine, N-methyl-, methyl ester is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for very low detection limits. The choice of precursor-to-product ion transitions is unique to the compound's structure, ensuring highly reliable identification and quantification.

Table 2: Example LC-MS/MS (B15284909) MRM Parameters for L-Asparagine, N-methyl-, methyl ester

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 161.1
Product Ion (Q3) - Quantifier m/z 102.1
Product Ion (Q3) - Qualifier m/z 74.1
Collision Energy Optimized for specific instrument (e.g., 15-25 eV)

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As with GC-FID, a derivatization step is mandatory for L-Asparagine, N-methyl-, methyl ester. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared to spectral libraries (like NIST or Wiley) for confident identification. This makes GC-MS an excellent tool for confirming the identity of the analyte and for identifying unknown impurities or related substances in the sample.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. This technique provides extremely high separation efficiency and requires very small sample volumes. For a compound like L-Asparagine, N-methyl-, methyl ester, which will be positively charged at low pH, Capillary Zone Electrophoresis (CZE) is the most common mode.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a voltage is applied, the analyte migrates towards the cathode at a velocity dependent on its charge-to-size ratio. The separation is highly efficient, allowing for the resolution of closely related compounds. Detection is typically achieved by on-column UV absorbance. The simplicity of the instrumentation, low solvent consumption, and high resolving power make CE a valuable technique for purity analysis and the separation of chiral compounds, should the D-isomer be present.

Table 3: Mentioned Compounds

Compound Name Abbreviation
L-Asparagine, N-methyl-, methyl ester -
Acetonitrile -
Methanol (B129727) -
Formic Acid -
o-Phthalaldehyde OPA
Dansyl chloride -
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA

Spectrophotometric and Fluorometric Methods for Detection

The direct spectrophotometric or fluorometric detection of L-Asparagine, N-methyl-, methyl ester (9CI) is challenging due to the absence of a strong chromophore or fluorophore in its native structure. Consequently, analytical methods for its detection and quantification often rely on pre-column or post-column derivatization techniques to introduce a moiety that can be readily detected by UV-Vis spectrophotometry or fluorescence spectroscopy. These methods, while often developed for the parent amino acid L-asparagine or other amino acid derivatives, can be adapted for L-Asparagine, N-methyl-, methyl ester.

One common approach involves derivatization with o-phthalaldehyde (OPA) in the presence of a thiol-containing reagent. oup.com This reaction forms a highly fluorescent isoindole derivative that can be detected with high sensitivity. oup.com The optimal fluorescence detection parameters for similar amino acid derivatives have been reported with excitation and emission wavelengths typically around 340 nm and 444 nm, respectively. oup.com The stability of the resulting derivative is a critical factor, and optimization of reaction conditions such as pH and reagent concentration is necessary to ensure reliable quantification. oup.com

Another potential derivatization agent is phenylisothiocyanate (PITC), which reacts with the amino group to form a stable phenylthiocarbamyl (PTC) derivative. nih.gov These PTC-amino acids can be detected by UV spectrophotometry, typically at a wavelength of 254 nm. nih.gov This method has been successfully applied to the analysis of various amino acids in biological fluids. nih.gov

Fluorometric assay kits, developed for the quantification of L-asparagine, offer another avenue for potential adaptation. These kits often employ a series of coupled enzymatic reactions. In a typical assay, L-asparagine is hydrolyzed to generate aspartate, which then undergoes further enzymatic conversion to produce a product that reacts with a fluorogenic probe to form a stable fluorophore (e.g., Ex/Em = 538/587 nm). While these kits are specific to L-asparagine, the enzymatic steps could potentially be modified or replaced to accommodate the N-methyl and methyl ester groups of the target compound.

Solid-surface fluorometric methods have also been developed for the assay of various biologically important compounds and could be explored for L-Asparagine, N-methyl-, methyl ester. nist.gov These methods involve immobilizing one of the reactants on an inert surface and then introducing the sample, leading to a fluorescent product that can be monitored over time. nist.gov

The following table summarizes potential derivatization reagents and their detection principles that could be adapted for the analysis of L-Asparagine, N-methyl-, methyl ester.

Derivatization ReagentDetection MethodPrinciplePotential Wavelengths (nm)
o-Phthalaldehyde (OPA)FluorometryFormation of a fluorescent isoindole derivativeEx: ~340, Em: ~444 oup.com
Phenylisothiocyanate (PITC)SpectrophotometryFormation of a UV-active phenylthiocarbamyl (PTC) derivative~254 nih.gov
Fluorogenic Probes (in enzymatic assays)FluorometryEnzymatic conversion to a product that reacts with a probe to form a fluorophoreEx: ~538, Em: ~587

Robustness and Validation of Analytical Protocols

The robustness and validation of any analytical protocol are crucial to ensure its reliability, accuracy, and precision for the intended application. For L-Asparagine, N-methyl-, methyl ester (9CI), a validated analytical method would be essential for its accurate quantification in various matrices. The validation process, guided by international standards such as those from the International Council for Harmonisation (ICH), involves evaluating several key parameters.

Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For a chromatographic method coupled with spectrophotometric or fluorometric detection, robustness testing would involve varying parameters such as:

The pH of the mobile phase or reaction buffer.

The concentration of the derivatization reagent.

The reaction time and temperature.

The flow rate of the mobile phase.

The column temperature. iiste.org

The system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, would be monitored to ensure they remain within acceptable limits despite these small changes. iiste.org

Method Validation encompasses a comprehensive evaluation of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression analysis is typically performed, and the correlation coefficient (r²) should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The results are usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. iiste.org

The following table provides hypothetical yet representative validation parameters for an analytical method for L-Asparagine, N-methyl-, methyl ester, based on typical values for similar analytical methods for amino acid derivatives. iiste.orgresearchgate.net

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1

The successful validation of an analytical method for L-Asparagine, N-methyl-, methyl ester would demonstrate its suitability for its intended purpose, ensuring that the data generated is both reliable and accurate.

Applications of L Asparagine,n Methyl ,methylester 9ci in Advanced Chemical and Materials Science Research

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

The principles of asymmetric synthesis, which prioritize the selective production of a single enantiomer of a chiral molecule, frequently rely on the "chiral pool"—a collection of readily available, enantiomerically pure natural products. Amino acids and their derivatives are cornerstones of this approach. mdpi.com L-Asparagine, N-methyl-, methyl ester, as a derivative of the natural amino acid L-asparagine, is an excellent example of a chiral building block used to introduce and control stereochemistry in synthetic targets.

Its inherent chirality, originating from the α-carbon, can be transferred to new molecules, guiding the formation of new stereocenters in a predictable manner. This process, known as substrate-controlled asymmetric induction, is a powerful strategy for constructing complex molecules like pharmaceuticals and natural products. mdpi.com The N-methyl and methyl ester groups modify the molecule's reactivity and steric profile compared to its parent amino acid, offering chemists a nuanced tool for designing synthetic routes. For instance, the methyl ester can be selectively hydrolyzed or transformed, while the N-methyl group influences the conformational rigidity of the peptide backbone when incorporated into larger structures, which can impact diastereoselectivity in subsequent reactions.

The utility of amino acid esters as chiral sources is well-established in organic synthesis. nih.gov They serve as important intermediates for a variety of transformations, and the development of efficient methods for their synthesis, such as using trimethylchlorosilane with methanol (B129727), has broadened their accessibility and application. nih.gov N-substituted L-aspartic acid derivatives, a class to which this compound belongs, are specifically noted for their role as chiral building blocks for pharmaceutically active molecules and peptidomimetics. researchgate.net

Table 1: Key Features of L-Asparagine, N-methyl-, methyl ester as a Chiral Building Block
Structural FeatureRole in Asymmetric SynthesisSignificance
L-Configuration Chiral CenterServes as the primary source of chirality.Enables the synthesis of enantiomerically pure target molecules. mdpi.com
N-Methyl GroupInfluences steric hindrance and conformational preferences.Can enhance diastereoselectivity in subsequent reactions by restricting bond rotation. nih.gov
Methyl EsterA modifiable functional group.Allows for further synthetic elaboration, such as amide bond formation or reduction. nih.gov
Asparagine Side ChainProvides a site for specific chemical transformations.The amide group can be involved in hydrogen bonding or can be hydrolyzed or modified.

Incorporation into Peptidomimetic Structures for Novel Material Development (e.g., Hydrogels, Self-Assembling Systems)

Peptidomimetics are molecules that mimic the structure and function of natural peptides. The incorporation of N-methylated amino acids like L-Asparagine, N-methyl-, methyl ester is a common strategy in their design. N-methylation alters several key properties of a peptide chain, including its resistance to enzymatic degradation and its conformational flexibility. These modifications are highly desirable in the development of novel biomaterials. nih.gov

One of the most exciting areas of application is in the creation of self-assembling systems, particularly hydrogels. nih.gov Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. nih.gov Those formed through the self-assembly of peptides or peptidomimetics are of particular interest for biomedical applications due to their biocompatibility and tunable properties. mdpi.comrsc.org

The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. L-Asparagine, N-methyl-, methyl ester contributes to this process in several ways:

Hydrogen Bonding: The side-chain amide and the backbone carbonyl can participate in hydrogen bonding, a key interaction for the formation of stable secondary structures like β-sheets, which often precede fibril and hydrogel formation.

Conformational Control: The N-methyl group restricts the conformation of the peptide backbone, which can pre-organize the molecules into structures that are more prone to self-assembly.

Modified Polarity: The methyl groups (ester and N-methyl) increase the hydrophobicity of the molecule, which can be balanced with hydrophilic groups to create amphiphilic structures that self-assemble into micelles, nanofibers, or hydrogels. mdpi.com

Researchers can design short peptides incorporating this modified amino acid that spontaneously form stable, nanofibrous hydrogels. These materials can serve as scaffolds for tissue engineering, platforms for controlled drug release, or templates for nanofabrication. mdpi.comnih.gov

Precursor in the Synthesis of Complex Natural Products and Synthetic Analogues

Many biologically active natural products, particularly those of peptide origin like certain antibiotics and immunosuppressants, contain N-methylated amino acid residues. acs.org The presence of these residues is often crucial for their biological activity, providing steric bulk that can enhance binding to a target or protecting the molecule from metabolic breakdown. nih.gov Consequently, the synthesis of these natural products and their analogues requires efficient access to N-methylated amino acid building blocks.

The chiral pool approach is frequently employed in the total synthesis of natural products, where the stereochemistry of the final molecule is derived from a chiral starting material like an amino acid. mdpi.com By using L-Asparagine, N-methyl-, methyl ester, synthetic chemists can install the correct stereochemistry at a specific position while also introducing the N-methyl group found in the natural target.

Development of Novel Organic Reactions and Methodologies using L-Asparagine, N-methyl-, methylester(9CI)

Amino acid esters are not only building blocks but also substrates in the development of new chemical reactions. Their bifunctional nature (amine and ester) and inherent chirality make them ideal test substrates for new asymmetric methodologies. Recent research has demonstrated the use of unprotected amino acid esters as nucleophiles in transition metal-catalyzed reactions. For example, a photo-induced palladium-catalyzed reaction has been developed for the asymmetric 1,4-arylalkylation of butadiene, using various amino acid esters as reactants to generate complex, optically active α,α-disubstituted α-amino acid esters. acs.org

While this specific reaction used other amino acid esters, L-Asparagine, N-methyl-, methyl ester is a suitable candidate for similar methodological studies. Its N-methylated amine has a different nucleophilicity and steric profile compared to a primary amine, which could lead to unique reactivity or selectivity in newly developed transformations. Research in this area could involve:

Transition Metal Catalysis: Exploring its use as a chiral ligand or substrate in asymmetric catalysis.

Photoredox Catalysis: Investigating its reactivity in radical-based transformations.

Biocatalysis: Using it as a substrate to probe the selectivity of enzymes or to synthesize novel compounds through enzymatic modification.

The development of synthetic routes to N-methylated amino acids has also been an active area of research, leading to improved methodologies for selective N-methylation that are now broadly applicable. acs.orgmdpi.com

Potential in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry is the study of chemical systems composed of multiple molecules linked by non-covalent interactions. longdom.orgrug.nl Central to this field are the concepts of molecular recognition—the specific binding of a "guest" molecule to a complementary "host"—and self-assembly. longdom.org

L-Asparagine, N-methyl-, methyl ester possesses several functional groups that can engage in the non-covalent interactions that govern molecular recognition:

Hydrogen Bond Donor/Acceptor: The side-chain amide (NH and C=O) can participate in hydrogen bonding.

Dipole-Dipole Interactions: The ester and amide functionalities introduce polar regions.

This molecule could be incorporated into larger host molecules, such as macrocycles or cages, to create binding pockets with specific chemical and stereochemical features. Alternatively, it could be studied as a guest molecule to probe the binding properties of synthetic receptors. nih.gov Its potential applications in this field are diverse, ranging from the development of sensors that can selectively detect specific molecules to the construction of complex, functional molecular architectures. The principles of self-assembly discussed in the context of hydrogels are also fundamental to supramolecular chemistry, where programmed molecules form well-defined, ordered structures. rsc.org

Table 2: Potential Supramolecular Interactions of L-Asparagine, N-methyl-, methyl ester
Interaction TypeParticipating Functional Group(s)Potential Application
Hydrogen BondingSide-chain Amide (NH₂, C=O)Directing self-assembly, guest recognition. longdom.org
Dipole-DipoleEster, AmideGuest binding, stabilization of assemblies.
Hydrophobic EffectsN-Methyl, Ester MethylDriving self-assembly in aqueous media. nih.gov
Chiral Recognitionα-Carbon StereocenterEnantioselective sensing, chiral separation.

Future Research Directions and Emerging Paradigms for L Asparagine,n Methyl ,methylester 9ci

Exploration of Unconventional Synthetic Pathways

The synthesis of N-methylated amino acid esters is crucial for their incorporation into peptides and other bioactive molecules. Traditional methods often involve multi-step procedures with protecting groups. However, future research is likely to focus on more direct and efficient "unconventional" synthetic pathways.

One promising approach is the use of Michael addition reactions. A novel method for the synthesis of N-methyl-DL-aspartic acid has been described involving the Michael addition of methylamine (B109427) to dimethyl fumarate. nih.gov This strategy could potentially be adapted for the synthesis of L-Asparagine, N-methyl-, methyl ester by employing appropriate starting materials and reaction conditions that preserve the stereochemistry and introduce the methyl ester group.

Another avenue for exploration is the direct methylation and esterification of L-asparagine in a one-pot reaction. While methods for preparing amino acid methyl ester hydrochlorides using reagents like trimethylchlorosilane in methanol (B129727) are known, the selective N-methylation in the same pot presents a challenge that could be addressed through the development of novel catalytic systems. nih.gov The Eschweiler-Clarke reaction, a method for the methylation of amines, has been utilized in the synthesis of N-Methyl-D-aspartic acid and could be investigated for its applicability to L-asparagine methyl ester.

Furthermore, enzymatic synthesis offers a highly selective and environmentally friendly alternative. The enzymatic synthesis of a tripeptide fragment of CCK-4 has been demonstrated using L-Aspartic acid β-methyl ester. sigmaaldrich.com Future research could focus on identifying or engineering enzymes capable of catalyzing the specific N-methylation and esterification of L-asparagine.

Synthetic ApproachPotential AdvantagesResearch Focus
Michael Addition Potentially fewer steps, regioselectivity.Adaptation to L-asparagine derivatives, stereochemical control.
One-Pot Synthesis Increased efficiency, reduced waste.Development of selective catalysts for concurrent N-methylation and esterification.
Eschweiler-Clarke Established methylation method.Applicability and optimization for L-asparagine methyl ester.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Discovery or engineering of specific methyltransferases and esterases.

Development of Advanced Probes for Mechanistic Studies

Understanding the biological roles and chemical reactivity of L-Asparagine, N-methyl-, methyl ester requires sophisticated tools for mechanistic studies. The development of advanced probes will be instrumental in elucidating its interactions with biological systems and its behavior in chemical reactions.

Isotopically labeled versions of the molecule, for instance with ¹⁵N, can be synthesized to trace its metabolic fate and involvement in biochemical pathways. google.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can then be used to follow the labeled compound in complex biological matrices.

Fluorescent probes are another powerful tool. By attaching a fluorophore to the L-Asparagine, N-methyl-, methyl ester scaffold, its localization and interactions within cells could be visualized using advanced microscopy techniques. The design of such probes would need to ensure that the fluorescent tag does not significantly alter the compound's intrinsic properties.

Furthermore, the synthesis of photoaffinity probes, which can be activated by light to form a covalent bond with interacting molecules, would be invaluable for identifying binding partners such as enzymes or receptors. This would provide direct evidence of its molecular targets and help to unravel its mechanism of action at a molecular level.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the chemical space around L-Asparagine, N-methyl-, methyl ester and discover derivatives with enhanced or novel properties, high-throughput screening (HTS) and combinatorial chemistry are indispensable paradigms.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying different parts of the molecular scaffold. For L-Asparagine, N-methyl-, methyl ester, this could involve modifying the N-methyl group with other alkyl or functional groups, altering the methyl ester to other esters, or modifying the amide group of the asparagine side chain.

Once these libraries are generated, HTS can be employed to rapidly assess their biological activity or other properties of interest. For example, if the goal is to find inhibitors of a particular enzyme, an HTS assay can be developed to measure the enzyme's activity in the presence of each compound in the library. nih.govacs.org The robustness of such assays is often evaluated using statistical parameters like the Z'-factor and signal-to-noise ratios. acs.org This approach has been successfully used to screen for inhibitors of enzymes like aspartate/asparagine-β-hydroxylase. nih.gov

The integration of these two powerful techniques can accelerate the discovery of new drug candidates, catalysts, or materials based on the L-Asparagine, N-methyl-, methyl ester core structure.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes to be more environmentally friendly. nih.gov Future research on L-Asparagine, N-methyl-, methyl ester will likely focus on incorporating these principles into its synthesis and applications.

One key area is the use of greener solvents. Traditional organic solvents can be replaced with more benign alternatives such as water, supercritical fluids like CO₂, or bio-based solvents. rsc.org The development of synthetic routes that can be performed in these green solvents would significantly reduce the environmental impact of producing L-Asparagine, N-methyl-, methyl ester and its derivatives.

Catalysis is another central tenet of green chemistry. The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. nih.gov Research into highly efficient and recyclable catalysts, including biocatalysts (enzymes) and nanocatalysts, for the synthesis of this compound will be a major focus. For instance, asparagine-modified magnetic graphene oxide has been reported as an efficient green nanocatalyst for the synthesis of other organic molecules. nih.gov

Furthermore, designing synthetic pathways with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a crucial aspect of sustainable synthesis. nih.gov This involves minimizing the use of protecting groups and designing more convergent synthetic strategies.

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling in its Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. These computational tools are poised to play a significant role in the future study of L-Asparagine, N-methyl-, methyl ester.

ML models can be trained on existing data to predict a wide range of properties for novel derivatives of L-Asparagine, N-methyl-, methyl ester, such as their solubility, reactivity, and biological activity. For example, machine learning has been successfully applied to predict the probability and rate of asparagine deamidation in proteins. nih.govnih.gov Similar models could be developed to predict the stability and degradation pathways of L-Asparagine, N-methyl-, methyl ester and its analogs.

Structure-based prediction models, which use 3D structural information, can provide more accurate predictions than sequence-based methods alone. plos.orgresearchgate.net By combining experimental data with computational modeling, researchers can build robust predictive tools to guide the synthesis of new compounds. These models can utilize various machine learning algorithms, such as random forests, to rank potential candidates and prioritize them for experimental validation. plos.orgresearchgate.net

AI can also be used to design novel synthetic routes by retrospectively analyzing known reactions and proposing new, more efficient pathways. This can help to overcome synthetic challenges and accelerate the discovery of unconventional synthetic methods as discussed in section 9.1.

Research AreaApplication of Machine Learning and AI
Derivative Design Predicting physicochemical and biological properties of novel derivatives.
Stability Prediction Modeling degradation pathways and predicting the stability of new compounds.
Synthesis Planning Proposing novel and efficient synthetic routes.
Mechanistic Insights Simulating interactions with biological targets to understand mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for L-Asparagine,N-methyl-,methylester(9CI), and what analytical techniques are used to confirm its purity and structure?

  • Methodology : Synthesis typically involves sequential protection of the α-amino group of L-asparagine, followed by N-methylation (e.g., using methyl iodide under basic conditions) and esterification of the carboxyl group (e.g., via methanol under acidic catalysis). Purification is achieved through recrystallization or column chromatography.
  • Analytical Validation :

  • Structural confirmation : ¹H/¹³C NMR detects methyl ester (δ ~3.7 ppm) and N-methyl (δ ~2.9 ppm) protons.
  • Purity assessment : HPLC with UV detection (λ = 210–220 nm) or LC-MS for molecular ion verification (exact mass ~174.1 g/mol, calculated from molecular formula).
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. How does the introduction of a methyl ester group affect the solubility and stability of L-asparagine derivatives in aqueous versus organic solvents?

  • Methodology : Compare solubility via shake-flask method in buffers (pH 2–10) and organic solvents (e.g., DMSO, chloroform). Stability is assessed by accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Key Findings : Methyl esters increase lipophilicity, reducing aqueous solubility but enhancing stability in organic phases. Hydrolysis rates depend on pH (e.g., rapid in alkaline conditions due to ester lability) .

Advanced Research Questions

Q. In optimizing enzymatic assays involving L-Asparagine,N-methyl-,methylester(9CI), how should researchers design experiments to account for potential substrate inhibition or allosteric effects?

  • Experimental Design :

  • Use factorial designs (e.g., Plackett-Burman) to screen variables (substrate concentration, pH, cofactors).
  • For kinetic studies, vary substrate concentrations (0.1–10× Km) and fit data to Michaelis-Menten or Hill equations to detect cooperativity.
  • Include negative controls (e.g., enzyme-free reactions) and competitive inhibitors (e.g., L-asparagine analogs) to identify non-specific binding .

Q. What are the critical considerations when using L-Asparagine,N-methyl-,methylester(9CI) as a substrate in permease transport studies, particularly regarding competitive inhibition with structurally similar amino acids?

  • Methodology :

  • Radiolabeled (e.g., ¹⁴C) or fluorescently tagged derivatives enable real-time uptake measurements in bacterial models (e.g., Salmonella enterica).
  • Competitive assays: Co-incubate with excess L-asparagine or N-methylated analogs to calculate inhibition constants (Ki).
  • Validate results using knockout strains lacking the ansP permease gene .

Q. When encountering discrepancies in reported kinetic parameters (e.g., Km values) for L-Asparagine,N-methyl-,methylester(9CI) across studies, what methodological factors should be systematically evaluated to resolve these contradictions?

  • Analysis Framework :

  • Compare assay conditions (pH, temperature, ionic strength) and enzyme sources (e.g., recombinant vs. native).
  • Assess substrate purity via orthogonal methods (NMR, LC-MS) to rule out degradation products.
  • Re-analyze raw data using standardized statistical models (e.g., nonlinear regression with outlier detection) .

Q. How can researchers employ computational chemistry tools to predict the metabolic fate or potential toxicity of L-Asparagine,N-methyl-,methylester(9CI) in biological systems, and what validation experiments are required?

  • Computational Workflow :

  • Use QSAR models to predict ADME properties (e.g., LogP, metabolic clearance).
  • Molecular docking (e.g., AutoDock Vina) simulates interactions with target enzymes (e.g., asparaginase, esterases).
  • Validation : In vitro cytotoxicity assays (MTT or LDH release) in hepatocyte cell lines and in vivo metabolite profiling (LC-MS/MS) .

Q. In structural elucidation studies using X-ray crystallography, what challenges arise in determining the conformation of the N-methyl group in L-Asparagine,N-methyl-,methylester(9CI), and how can these be mitigated?

  • Challenges :

  • Low electron density for flexible N-methyl groups.
  • Crystal packing forces may distort side-chain orientations.
    • Solutions :
  • Collect high-resolution data (≤1.0 Å) and refine structures with anisotropic B-factors.
  • Validate with complementary techniques (e.g., NMR NOE correlations) .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, solvent batches, and instrument calibration details (e.g., NMR shimming, HPLC column lot numbers) .
  • Error Mitigation : For kinetic studies, include triplicate runs and use error-propagation models to quantify uncertainty in derived parameters (e.g., Km ± 95% CI) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.